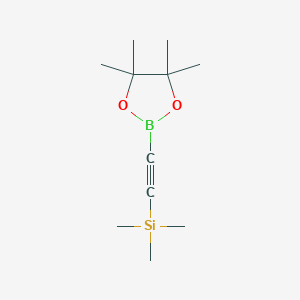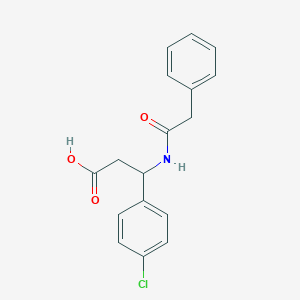
1,5-Dibromonaphthalene-2,6-diol
Vue d'ensemble
Description
1,5-Dibromonaphthalene-2,6-diol is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol . It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a naphthalene ring. This compound is known for its pale yellow to brown crystalline appearance .
Méthodes De Préparation
1,5-Dibromonaphthalene-2,6-diol can be synthesized through the bromination of naphthalene-2,6-diol. A common synthetic route involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then quenched with saturated sodium thiosulfate and filtered to obtain the desired product .
Analyse Des Réactions Chimiques
1,5-Dibromonaphthalene-2,6-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or convert the hydroxyl groups to other functional groups.
Common reagents used in these reactions include N-Bromosuccinimide for bromination, sodium thiosulfate for quenching, and various oxidizing or reducing agents depending on the desired transformation .
Applications De Recherche Scientifique
1,5-Dibromonaphthalene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as semiconductors.
Mécanisme D'action
The mechanism of action of 1,5-Dibromonaphthalene-2,6-diol involves its interaction with molecular targets through hydrogen bonding and other weak intermolecular attractions. The phenolic hydroxyl groups participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1,5-Dibromonaphthalene-2,6-diol can be compared with similar compounds such as 1,5-dichloronaphthalene-2,6-diol and 2,6-dibromonaphthalene-1,5-diol. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the naphthalene ring . The unique arrangement of bromine atoms in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
1,5-dibromonaphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJNHIANORGBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565101 | |
| Record name | 1,5-Dibromonaphthalene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132178-78-0 | |
| Record name | 1,5-Dibromonaphthalene-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights were gained by comparing 1,5-Dibromonaphthalene-2,6-diol with 1,5-Dichloronaphthalene-2,6-diol?
A: The research paper "Comparison of the structures of 1,5-dichloro- and this compound and their co-crystalline compounds with dioxane" [] investigates the crystal structures of both compounds and their interactions with dioxane. The study employed X-ray crystallography to determine bond lengths, angles, and intermolecular interactions, highlighting the impact of halogen substitution on the crystal packing and potential for forming co-crystals. This information provides valuable insights into the structural features of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)





![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)




